molecular formula C10H9NOS2 B082465 3-Benzylrhodanine CAS No. 10574-69-3

3-Benzylrhodanine

Cat. No. B082465
CAS RN: 10574-69-3
M. Wt: 223.3 g/mol
InChI Key: ZFHVUMCTGGAWBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-benzylrhodanine derivatives often involves condensation reactions of rhodanine with aldehydes or through modifications of existing rhodanine structures. Seyfried et al. (2009) described the chemoselective reactions of 5-benzylidene-3-phenylrhodanine with diazomethanes, leading to spirocyclopropane derivatives and C-methylated products, highlighting the versatility of rhodanine derivatives in synthetic organic chemistry (Seyfried, Linden, Mlostoń, & Heimgartner, 2009). Additionally, Petlichnaya and Turkevich (1970) demonstrated the synthesis of new arylidene derivatives of 3-aminorhodanine, showing the reactivity of rhodanine with aldehydes under different conditions (Petlichnaya & Turkevich, 1970).

Scientific Research Applications

  • Application in Chemical Reactions : 3-Benzylrhodanine was used in a study investigating the thermolysis of 4-benzyl-5-tosylimino-1,2,3,4-thiatriazoline, resulting in the formation of 1,2,4-dithiazolidin-5-imines. This process, which includes trapping an unstable thiaziridinimine with 3-Benzylrhodanine, leads to the formation of a spiro adduct (L'abbé & Yu, 1976).

  • Study of Molecular Structures : An X-ray crystallographic study of 3-neopentyl-5-phenylrhodanine, a related compound, indicated a preference for the syn form due to an attractive steric effect. This study provides insights into the conformational behavior of similar rhodanine derivatives (Rang et al., 1995).

  • Thermal Rearrangement of Sulphur Compounds : Research on the thermal rearrangement of substituted rhodanines, such as 3-phenylrhodanine and 5-benzylidene-3-phenylrhodanine, revealed complex reaction pathways involving homolytic cleavage and cyclization, producing various compounds including 2-thioxoindole and tetraphenylthiophene (Atalla et al., 1990).

  • Chemoselective Reactions : The chemoselectivity of 5-benzylidene-3-phenylrhodanine, a derivative, with diazomethanes was studied. This research provides insights into the selective reactivity of rhodanine derivatives, which could be relevant for synthesizing specific organic compounds (Seyfried et al., 2009).

  • Synthesis of Amino Rhodanine Derivatives : Research on the synthesis and characterization of 3-amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one, a derivative of aminorhodanine, highlights the potential for creating new compounds with varied properties (Hirsova et al., 2015).

  • Study of Alkylation Reactions : Research on the alkylation of rhodanine derivatives, including those with a 5-arylhydrazone structure, sheds light on potential applications in organic synthesis and the formation of new chemical entities (Kassab et al., 1979).

Safety And Hazards

3-Benzylrhodanine can cause serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHVUMCTGGAWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147309
Record name Rhodanine, 3-benzyl-
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Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylrhodanine

CAS RN

10574-69-3
Record name 3-Benzylrhodanine
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Record name 3-Benzylrhodanine
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Record name 10574-69-3
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Record name Rhodanine, 3-benzyl-
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Record name 3-(Phenylmethyl)-2-thioxo-4-thiazolidinone
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Record name 3-Benzylrhodanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
CK Bradsher, FC Brown, EF Sinclair - Journal of the American …, 1956 - ACS Publications
… As pointed out earlier,2 there is a similarity between the shape of 3-benzylrhodanine (I) and … Since all of the four systems studied in the present work differ from 3-benzylrhodanine in that …
Number of citations: 41 pubs.acs.org
FC Brown, CK Bradsher, EC Morgan… - Journal of the …, 1956 - ACS Publications
… All eighteen of the compounds studied in the 3benzylrhodanine series completely inhibited the … Many of the 3-benzylrhodanine derivatives inhibit the growth of E. coli, an organism …
Number of citations: 70 pubs.acs.org
G L'Abbé, CC Yu - Journal of Heterocyclic Chemistry, 1976 - Wiley Online Library
… Among the thiocarbonyl compounds used are p,p′-dimethoxythiobenzophenone, xanthates and 3-benzylrhodanine, the latter giving rise to a spiro adduct. …
Number of citations: 10 onlinelibrary.wiley.com
M Tunçbilek, O Bozdağ-Dündar, G Ayhan-Kılcıgil… - Il Farmaco, 2003 - Elsevier
A new series of 3-benzyl(p-substituted benzyl)-5-[3′-(4H-4-oxo-1-benzopyran-2-yl)-benzylidene]-2,4-thiazolidinediones (8a–e) were synthesized. These products were prepared by …
Number of citations: 36 www.sciencedirect.com
A Garg, R Maheshwari, P Chawla… - Asian Journal of …, 2010 - indianjournals.com
A series of 5-substituted-arylidene-3-substituted-benzyl-thiazolidine-2, 4-dione derivatives were synthesized from thaizolidinedione and substituted benzyl chloride followed by the …
Number of citations: 9 www.indianjournals.com
NS SETHI, DN Prasad, D BHAGWAT, A KUMARI… - …, 2018 - scholar.archive.org
Method: First, the 2, 4-thiazolidinedione was substituted at the position of 3 using sodium hydroxide and ethanol and then substituted at the position of 5 in the presence of piperdine by …
Number of citations: 1 scholar.archive.org
JP Powers, DE Piper, Y Li, V Mayorga… - Journal of medicinal …, 2006 - ACS Publications
… As described for the synthesis of 2a starting with 3-benzylrhodanine and 4-chlorobenzaldehyde. Yield 81%. H NMR (CDCl 3 , 400 MHz) δ 7.75 (s, 1 H), 7.50 (m, 5 H), 7.30 (m, 4 H), 5.32 …
Number of citations: 165 pubs.acs.org
C Fetsch, J Gaitzsch, L Messager, G Battaglia… - Scientific reports, 2016 - nature.com
Polypeptoids are an old but recently rediscovered polymer class with interesting synthetic, physico-chemical and biological characteristics. Here, we introduce new aromatic monomers, …
Number of citations: 79 www.nature.com
RK Gupta, BM Salzberg, A Grinvald, LB Cohen… - The Journal of …, 1981 - Springer
In an effort to increase the utility of optical methods for measuring membrane potential in excitable cells, an additional 369 dyes were tested on giant axons from the squid. Several …
Number of citations: 248 link.springer.com
FX Zhu, JF Zhou, GX Gong - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
In the molecule of the title compound, C9H7NOS2, the heterocycle and the phenyl ring are oriented at a dihedral angle of 72.3 (1). Adjacent molecules are connected through C—H⋯O …
Number of citations: 6 scripts.iucr.org

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